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Compound of Interest

Compound Name:
5-(4-Bromobutoxy)-3,4-dihydro-

1H-quinolin-2-one

CAS No.: 63309-35-3

Cat. No.: B1149989 Get Quote

Executive Summary
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a critical alkylating intermediate used in the

synthesis of atypical antipsychotics, including Aripiprazole and Brexpiprazole.[1] Its structural

core consists of a dihydroquinolinone scaffold linked to a reactive alkyl bromide tail.

For drug development professionals, the precise identification of this compound is paramount

due to its classification as a potential genotoxic impurity (PGI) (alkyl halide) and its tendency to

hydrolyze into non-toxic byproducts.

This guide delineates the specific Mass Spectrometry (MS) fragmentation signatures that

distinguish the bromobutoxy derivative from its chloro-analogs and hydrolysis products. The

diagnostic "Gold Standard" is the 1:1 isotopic doublet at m/z 298/300 coupled with a

characteristic ether cleavage yielding the m/z 164 quinolinone core.

Chemical Context & Structural Logic[2][3]
The molecule comprises two distinct domains affecting its ionization and fragmentation:
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The Quinolinone Head (Stable): A 3,4-dihydroquinolin-2(1H)-one moiety. This amide-

containing bicycle is electronically stable and serves as the charge-retaining "anchor" in

positive electrospray ionization (ESI+).

The Bromobutoxy Tail (Labile): A 4-carbon alkyl chain terminated by a bromine atom. This is

the reactive site for nucleophilic substitution (SN2) during drug synthesis but is the primary

site of fragmentation in MS/MS.

Comparative Analogs
To validate the identity of the bromobutoxy compound, it must be compared against its

common process impurities:

Compound Role Formula
Monoisotopic
Mass

Key Feature

Bromobutoxy

Quinolinone

Target

Intermediate
C₁₃H₁₆BrNO₂ 297.04

1:1 Isotope Ratio

(Br)

Chlorobutoxy

Quinolinone

Side-Reaction

Impurity
C₁₃H₁₆ClNO₂ 253.09

3:1 Isotope Ratio

(Cl)

Hydroxybutoxy

Quinolinone

Hydrolysis

Degradant
C₁₃H₁₇NO₃ 235.12

No Isotope

Pattern

7-Hydroxy-

Quinolinone

Cleavage

Product
C₉H₉NO₂ 163.06

Base Fragment

Core

Mass Spectrometry Fragmentation Profile
MS1: The Isotopic Fingerprint
In ESI+ mode, the protonated molecular ion

is observed. The presence of bromine (

and

) creates a definitive spectral signature that validates the presence of the alkyl halide tail.[2]
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Observation: Two peaks of nearly equal intensity separated by 2 Da.[3]

m/z Values: 298.0 (

) and 300.0 (

).

Diagnostic Value: If this 1:1 ratio is absent (e.g., a single peak at 236 or a 3:1 pattern at

254/256), the sample is the hydroxy metabolite or chloro-impurity, respectively.

MS2: Fragmentation Pathways (ESI-CID)
Upon collision-induced dissociation (CID), the energy is dissipated primarily through the

cleavage of the ether linkage or the loss of the halogen.

Primary Pathway: Ether Cleavage (Diagnostic)
The most abundant product ion arises from the cleavage of the

bond. The charge is retained on the nitrogen-containing quinolinone ring due to the basicity of
the amide/aniline-like system.

Precursor: m/z 298.0 / 300.0

Transition: Heterolytic cleavage of the ether oxygen-carbon bond.

Product Ion:m/z 164.1 (Protonated 7-hydroxy-3,4-dihydroquinolin-2(1H)-one).

Neutral Loss: Bromobutene or Bromobutane radical (134 Da).

Secondary Pathway: Hydrogen Halide Loss
A less intense but confirmatory pathway involves the elimination of HBr, often followed by

cyclization of the butoxy chain.

Precursor: m/z 298.0 / 300.0

Transition: Neutral loss of HBr (80/82 Da).
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Product Ion:m/z 218.1 (Likely a dihydrofuro-quinolinone derivative formed by internal

cyclization).

Mechanistic Visualization
The following diagram illustrates the fragmentation logic, distinguishing the target intermediate

from its impurities.

Target: Bromobutoxy Quinolinone
[M+H]+ m/z 298 / 300

(1:1 Isotope Ratio)

Core Fragment Ion
7-hydroxy-3,4-dihydroquinolinone

[M+H]+ m/z 164

Ether Cleavage
(Neutral Loss: C4H8Br)

Cyclized Fragment
Loss of HBr

[M+H]+ m/z 218

Loss of HBr
(-80/82 Da)

Impurity: Chlorobutoxy Analog
[M+H]+ m/z 254 / 256

(3:1 Isotope Ratio)

Ether Cleavage
(Neutral Loss: C4H8Cl)

Degradant: Hydroxybutoxy Analog
[M+H]+ m/z 236

(No Isotope Pattern)

Ether Cleavage
(Neutral Loss: C4H9O)

Click to download full resolution via product page

Caption: Comparative fragmentation pathways showing the convergence of all analogs to the

common quinolinone core (m/z 164), highlighting the precursor mass as the primary

discriminator.

Experimental Protocol: Validated LC-MS/MS
Workflow
To replicate these results for Quality Control (QC) or impurity profiling, use the following self-

validating protocol.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50) with 0.1% Formic

Acid.[4]

Rationale: Acidification ensures pre-formation of the

ion, maximizing sensitivity in ESI+.
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LC Conditions (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[4]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Elution Order: Hydroxy-analog (Polar, Early)

Chloro-analog

Bromo-analog (Non-polar, Late).

MS Parameters (Triple Quadrupole / Q-TOF)
Source: Electrospray Ionization (ESI), Positive Mode.[4]

Capillary Voltage: 3500 V.

Collision Energy (CE):

Screening: Ramp 10–40 eV.

Targeted: 25 eV (Optimal for ether cleavage to m/z 164).

Scan Mode:

Full Scan (MS1): 100–500 m/z (To verify isotope patterns).

Product Ion Scan (MS2): Precursor 298.0 (Set isolation width to 1.0 Da to isolate

).

Decision Matrix for Impurity Identification
Use this logic gate to interpret your spectral data:
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Observation (MS1)
Observation (MS2 Base
Peak)

Conclusion

Doublet 298/300 (1:1) 164
Confirmed: Bromobutoxy

Quinolinone

Doublet 254/256 (3:1) 164
Impurity: Chlorobutoxy

Quinolinone

Singlet 236 164
Degradant: Hydroxybutoxy

Quinolinone

Singlet 448 285
Product: Aripiprazole (Coupled

Product)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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